

What is (2Z)-Afatinib-d6 used for in research?

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Compound of Interest		
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An In-depth Technical Guide on the Research Applications of (2Z)-Afatinib-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2Z)-Afatinib-d6 is the deuterium-labeled analogue of Afatinib, a potent and irreversible inhibitor of the ErbB family of receptor tyrosine kinases. This technical guide provides an indepth overview of the primary application of (2Z)-Afatinib-d6 in research, which is predominantly as an internal standard for the precise quantification of Afatinib in biological matrices.[1][2][3] The stability of the deuterium label ensures accurate and reproducible results in mass spectrometry-based bioanalytical methods, which are crucial for pharmacokinetic (PK) and metabolism studies during drug development.[2][3] This guide will also delve into the mechanism of action of the parent compound, Afatinib, and provide detailed experimental protocols for its use and quantification in a research setting.

Introduction to (2Z)-Afatinib-d6

(2Z)-Afatinib-d6 is a stable isotope-labeled version of Afatinib, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling does not alter the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry (MS) applications.[2][3][4] In quantitative analysis, an internal standard is a compound of known concentration added to samples to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the measurement of the analyte of interest (in this case, Afatinib).[5][6][7]



Chemical Information:

Property	Value
Formal Name	(2E)-N-[4-[(3-chloro-4-fluorophenyl)amino]-7- [[(3S)-tetrahydro-3-furanyl]oxy]-6- quinazolinyl]-4-[di(methyl-d3)amino]-2- butenamide
CAS Number	1313874-96-2
Molecular Formula	C24H19CID6FN5O3
Formula Weight	492.0
Purity	≥99% deuterated forms (d1-d6)

Data sourced from Cayman Chemical.[1]

Core Application: Internal Standard in Mass Spectrometry

The primary role of **(2Z)-Afatinib-d6** in research is to serve as an internal standard for the quantification of Afatinib in biological samples such as plasma, serum, or tissue extracts using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3]

Principle of Isotope Dilution Mass Spectrometry

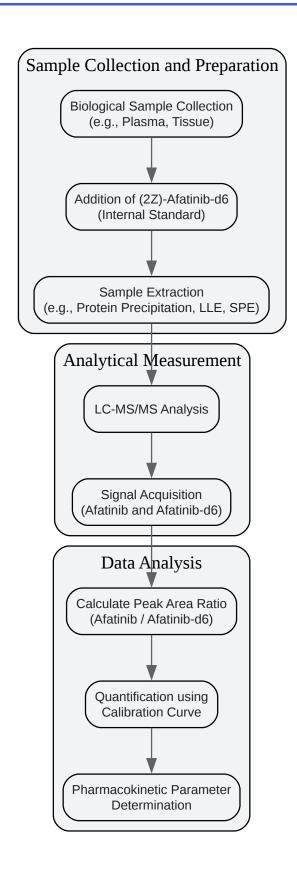
Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled standard (e.g., **(2Z)-Afatinib-d6**) to a sample containing the unlabeled analyte (Afatinib). The labeled standard is chemically identical to the analyte and thus behaves similarly during sample extraction, purification, and ionization in the mass spectrometer.[7][8][9] By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, precise quantification can be achieved, as this ratio remains constant even if there are variations in sample handling or instrument response. [5][6]



Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for a pharmacokinetic study of Afatinib using **(2Z)-Afatinib-d6** as an internal standard.





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Caption: Workflow for Afatinib quantification using (2Z)-Afatinib-d6.



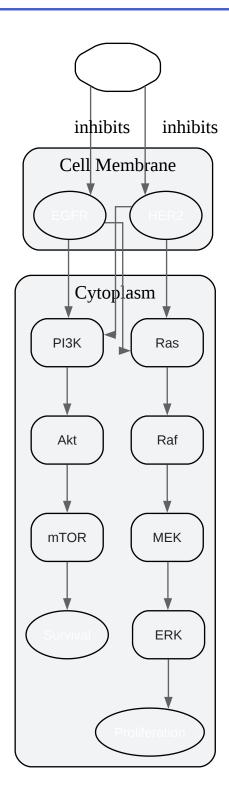
Mechanism of Action of Afatinib

To understand the context in which **(2Z)-Afatinib-d6** is used, it is essential to comprehend the mechanism of action of its non-deuterated counterpart, Afatinib. Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[10][11][12] It covalently binds to cysteine residues in the catalytic domains of these receptors, leading to irreversible inhibition of their tyrosine kinase activity.[10][11] This blockage prevents auto- and transphosphorylation between ErbB dimers, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and migration.[10]

Signaling Pathways Inhibited by Afatinib

Afatinib's inhibition of the ErbB receptor family impacts several critical downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[13][14][15]





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